molecular formula C19H14Cl2F3N5S B2687612 5-(3-Chloro-2-thienyl)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-1H-pyrrole-3-carbonitrile CAS No. 477845-28-6

5-(3-Chloro-2-thienyl)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-1H-pyrrole-3-carbonitrile

Cat. No.: B2687612
CAS No.: 477845-28-6
M. Wt: 472.31
InChI Key: VYVWBQDEXMGDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-2-thienyl)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C19H14Cl2F3N5S and its molecular weight is 472.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Synthesis

Studies have focused on the synthesis and chemical reactivity of heterocyclic compounds that share similar structural features with the specified compound, such as pyrrolo[2,3-d][1,2,3]triazines and thieno[3,2-d]pyrimidines. These compounds are of interest due to their unique chemical reactivity, which enables the development of novel synthetic routes for heterocyclic compounds. For example, research has explored the synthesis of 7-benzylpyrrolo[2,3-d][1,2,3]triazine derivatives, highlighting the unusual chemical reactivity of these compounds and their potential as scaffolds for further chemical modifications (Migawa & Townsend, 2001).

Fluorine-Containing Heterocycles

The inclusion of fluorine atoms and thienyl groups in the compound suggests its relevance in the synthesis and study of fluorine-containing heterocycles. Such studies typically aim to develop new molecules with potential applications in medicinal chemistry and materials science. Research in this area has led to the synthesis of new 7-(2-thienyl)-9-Trifluoromethylpyrido[3′,2′:4,5]Thieno[3,2-d]Pyrimidines, demonstrating the utility of fluorine and thienyl groups in creating complex heterocyclic structures with potentially useful properties (Bakhite, Abdel-rahman, & Al-Taifi, 2005).

Antimicrobial Activity

Compounds structurally related to the specified chemical have been investigated for their antimicrobial activity. The synthesis of new pyridothienopyrimidines and pyridothienotriazines has been reported, with some derivatives showing respectable antianaphylactic activity. Such studies underscore the potential of these compounds in developing new antimicrobial agents (Wagner et al., 1993).

Antifibrotic Agents

Research on novel pirfenidone analogs, which may share functional similarities with the compound of interest, has identified new antifibrotic agents. This includes the synthesis of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their evaluation for antifibrotic activity. Such compounds offer insights into the potential therapeutic applications of related molecules in treating fibrotic diseases (Ismail & Noaman, 2005).

Properties

IUPAC Name

5-(3-chlorothiophen-2-yl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F3N5S/c20-13-1-6-30-16(13)15-7-11(9-25)17(27-15)28-2-4-29(5-3-28)18-14(21)8-12(10-26-18)19(22,23)24/h1,6-8,10,27H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVWBQDEXMGDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(N2)C3=C(C=CS3)Cl)C#N)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.